molecular formula C7H8N2O4 B15070899 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

Cat. No.: B15070899
M. Wt: 184.15 g/mol
InChI Key: DOACBAKNGHNSEK-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 4-methylpyrazine-2,3-dione with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the pyrazine ring or the carboxylic acid group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but may include controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions could result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active pyrazine derivatives.

    Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating specific proteins or by interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may include other pyrazine derivatives such as:

  • 2,3-Dioxo-5-methylpyrazine
  • 2,3-Dioxo-6-methylpyrazine
  • 2,3-Dioxo-4,5-dihydropyrazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure could make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-(4-methyl-2,3-dioxopyrazin-1-yl)acetic acid

InChI

InChI=1S/C7H8N2O4/c1-8-2-3-9(4-5(10)11)7(13)6(8)12/h2-3H,4H2,1H3,(H,10,11)

InChI Key

DOACBAKNGHNSEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C(=O)C1=O)CC(=O)O

Origin of Product

United States

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